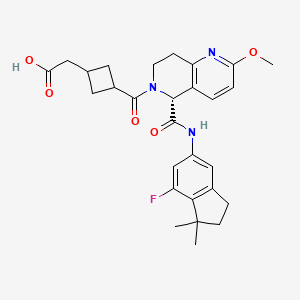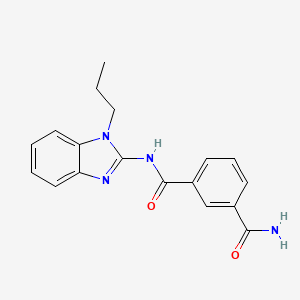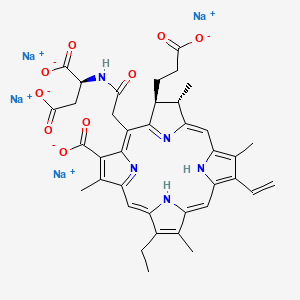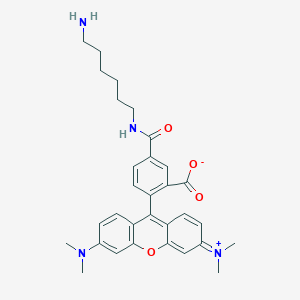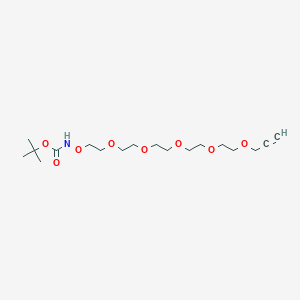
t-Boc-aminooxy-PEG5-propargyl
Übersicht
Beschreibung
T-Boc-aminooxy-PEG5-propargyl is a PEG derivative containing a propargyl group and t-Boc-aminooxy group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
The propargyl group in t-Boc-aminooxy-PEG5-propargyl can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage .Molecular Structure Analysis
The molecular formula of t-Boc-aminooxy-PEG5-propargyl is C18H33NO8 . It has a molecular weight of 391.5 g/mol .Chemical Reactions Analysis
The propargyl group in t-Boc-aminooxy-PEG5-propargyl can react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The protected aminooxy can be deprotected under mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage .Physical And Chemical Properties Analysis
T-Boc-aminooxy-PEG5-propargyl has a molecular weight of 391.5 g/mol . The molecular formula is C18H33NO8 . The hydrophilic PEG spacer increases solubility in aqueous media .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Aminooxy End-Functionalized Polymers
t-Boc-aminooxy-PEG5-propargyl has applications in the synthesis of aminooxy end-functional polymers. These polymers are synthesized using atom transfer radical polymerization (ATRP) and are used for chemoselective conjugation to proteins. This process is significant in preparing well-defined bioconjugates, as demonstrated by Heredia et al. (2007) in their study on Boc-protected aminooxy initiators for ATRP of various monomers (Heredia, Tolstyka, & Maynard, 2007).
2. Stereoselective Synthesis of Chiral γ-Functionalized Allylic Amines
The compound is used in the stereoselective synthesis of chiral γ-functionalized allylic amines. Reginato et al. (1996) showed that chiral t-Boc protected propargylic amines are obtained from aminoaldehydes, serving as intermediates in synthesizing γ-functionalized allylic systems (Reginato et al., 1996).
3. Transglutaminase-Mediated PEGylation of Proteins
This compound plays a role in PEGylation of proteins using transglutaminase. Mero et al. (2009) utilized a monodisperse Boc-PEG-NH2 for protein derivatization, which facilitated the identification of PEGylation sites by mass spectrometry (Mero, Spolaore, Veronese, & Fontana, 2009).
4. Functionalization of Hexagonal Boron Nitride
t-Boc-aminooxy-PEG5-propargyl is also utilized in modifying hexagonal boron nitride (h-BN) for improving the thermal conductivity of epoxy composites. Yang et al. (2021) showed that PEG-modified h-BN enhances its dispersibility and compatibility with epoxy resin matrix (Yang, Sun, Zhang, & Yao, 2021).
5. Synthesis of Glycosyl Carbamates and Amino Acid Glycosides
The compound is used in synthesizing glycosyl carbamates and amino acid glycosides. Shaikh et al. (2011) employed propargyl 1,2-orthoesters for the synthesis of 1,2-trans O-glycosides of protected amino acids, demonstrating its versatility in glycosylation reactions (Shaikh et al., 2011).
6. Development of Blood Contacting Surfaces
This chemical finds use in developing blood contacting surfaces that resist nonspecific protein adsorption and promote clot lysing. Chen et al. (2009) modified a polyurethane surface with PEG and lysine, showcasing its potential in medical device coatings (Chen, Zhang, Li, Hu, Wang, McClung, & Brash, 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO8/c1-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-19-17(20)27-18(2,3)4/h1H,6-16H2,2-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTYROCJIYKMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-aminooxy-PEG5-propargyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



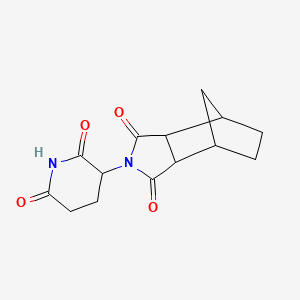
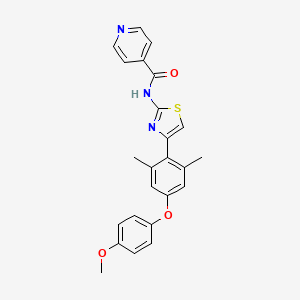
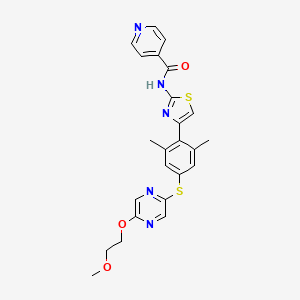
![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)


